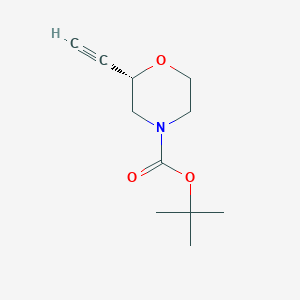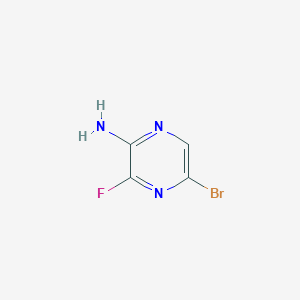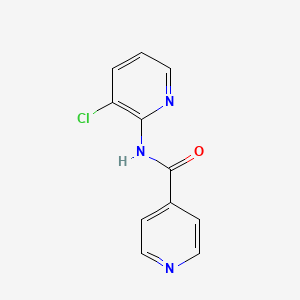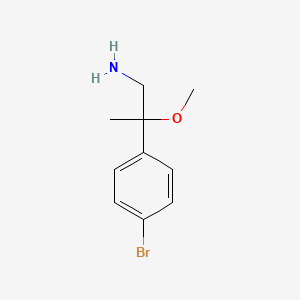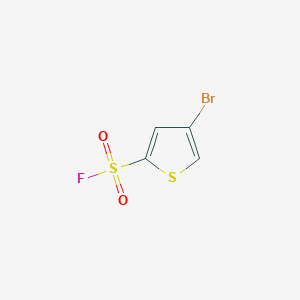
3-cyclobutyl-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutyl-3-phenylpropanoic acid (CBPA) is a cyclic fatty acid that has been studied extensively in recent years. It is a naturally occurring fatty acid found in various plants and animals, and can be synthesized in the laboratory. CBPA has a wide range of applications in scientific research, including in biochemical and physiological studies.
Scientific Research Applications
3-cyclobutyl-3-phenylpropanoic acid has a wide range of applications in scientific research. It has been used in biochemical and physiological studies to study the activity of enzymes, proteins, and other biological molecules. It has also been used to study the structure and function of cells, tissues, and organs. Additionally, 3-cyclobutyl-3-phenylpropanoic acid has been used in the study of diseases and drug development.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-3-phenylpropanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins, which can lead to changes in biochemical and physiological processes. Additionally, 3-cyclobutyl-3-phenylpropanoic acid can act as an anti-inflammatory agent and has been shown to have anti-cancer properties.
Biochemical and Physiological Effects
3-cyclobutyl-3-phenylpropanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, which can lead to changes in biochemical and physiological processes. Additionally, 3-cyclobutyl-3-phenylpropanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-oxidant and anti-microbial properties.
Advantages and Limitations for Lab Experiments
The use of 3-cyclobutyl-3-phenylpropanoic acid in lab experiments has several advantages. It is a naturally occurring fatty acid, so it is readily available and easy to synthesize. Additionally, it is highly efficient and can be used to study a wide range of biochemical and physiological processes. However, there are some limitations to its use. It is not always easy to control the concentration of 3-cyclobutyl-3-phenylpropanoic acid in experiments, and it can be difficult to measure its effects on biochemical and physiological processes.
Future Directions
There are several potential future directions for research on 3-cyclobutyl-3-phenylpropanoic acid. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to better understand its mechanism of action and to determine how it affects biochemical and physiological processes. Finally, further research could be done to develop more efficient methods for synthesizing 3-cyclobutyl-3-phenylpropanoic acid in the laboratory.
Synthesis Methods
3-cyclobutyl-3-phenylpropanoic acid can be synthesized from 3-cyclobutyl-3-methylbutanoic acid using the Wittig reaction. The Wittig reaction involves the reaction of a Wittig reagent (a phosphonium ylide) with an aldehyde or ketone to form an alkene. In this case, the Wittig reagent is reacted with the 3-cyclobutyl-3-methylbutanoic acid to form 3-cyclobutyl-3-phenylpropanoic acid. This reaction is highly efficient and can be used to synthesize 3-cyclobutyl-3-phenylpropanoic acid in a laboratory setting.
properties
IUPAC Name |
3-cyclobutyl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKYOTNVMIZSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-3-phenylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)



